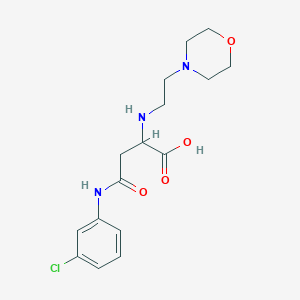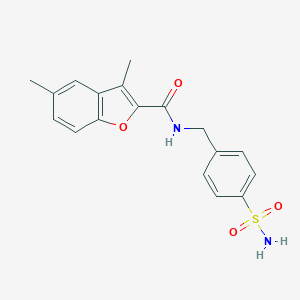
4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as L-690,330 and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid involves the inhibition of certain enzymes that are essential for various biochemical processes in the body. This compound specifically targets enzymes such as gamma-secretase, which is involved in the formation of beta-amyloid plaques in Alzheimer's disease, and angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure and heart function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid are primarily related to its inhibition of certain enzymes in the body. This compound has been shown to have the following effects:
1. Inhibition of cancer cell proliferation.
2. Inhibition of the formation of beta-amyloid plaques and neurofibrillary tangles in Alzheimer's disease.
3. Inhibition of ACE activity, which results in the regulation of blood pressure and heart function.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid in lab experiments include its specificity and potency in inhibiting certain enzymes. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the study of 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid. Some of the notable future directions include:
1. Further research on the potential use of this compound as an anti-cancer drug.
2. Investigation of the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease.
3. Development of more potent and selective inhibitors of gamma-secretase and ACE for the treatment of Alzheimer's disease and cardiovascular diseases, respectively.
4. Exploration of the potential use of this compound in other fields of scientific research such as immunology and infectious diseases.
In conclusion, 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Synthesis Methods
The synthesis of 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid involves the reaction of 3-chloroaniline and N-(2-aminoethyl)morpholine with 4-oxobutanoic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain pure 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid.
Scientific Research Applications
4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid has been extensively studied for its potential applications in various fields of scientific research. Some of the notable research applications of this compound include:
1. Cancer Research: 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid has been studied for its potential use as an anti-cancer drug. It has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are essential for cancer cell proliferation.
2. Neuroscience Research: This compound has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes that are involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are the hallmarks of Alzheimer's disease.
3. Cardiovascular Research: 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. It has been shown to inhibit the activity of certain enzymes that are involved in the regulation of blood pressure and heart function.
properties
IUPAC Name |
4-(3-chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4/c17-12-2-1-3-13(10-12)19-15(21)11-14(16(22)23)18-4-5-20-6-8-24-9-7-20/h1-3,10,14,18H,4-9,11H2,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIXTTYEQVXTPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385257.png)
![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(3-pyridinylmethyl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B385260.png)

![3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B385265.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B385268.png)

![(3,5-Dimethyl-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B385270.png)
![N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B385272.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385273.png)
![2-(3-chlorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385274.png)
![Ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate](/img/structure/B385276.png)
![3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione](/img/structure/B385277.png)
![(E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B385279.png)